1-(Chloroacetyl)azepane

Physical Chemistry Process Development Thermal Stability

1-(Chloroacetyl)azepane is a seven-membered saturated nitrogen heterocycle (azepane) bearing a reactive chloroacetyl amide moiety. With the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol, it serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of amide libraries and as a scaffold in medicinal chemistry.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 52227-33-5
Cat. No. B079546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)azepane
CAS52227-33-5
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CCl
InChIInChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2
InChIKeyOUYNYRUBFQVLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloroacetyl)azepane (CAS 52227-33-5): Azepane-Based Chloroacetyl Amide Building Block


1-(Chloroacetyl)azepane is a seven-membered saturated nitrogen heterocycle (azepane) bearing a reactive chloroacetyl amide moiety . With the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol, it serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of amide libraries and as a scaffold in medicinal chemistry [1].

1-(Chloroacetyl)azepane Substitution Risks: Ring Size and Conformation Dictate Reactivity and Application Scope


Generic substitution with smaller six-membered ring analogs (e.g., 1-(chloroacetyl)piperidine or 1-(chloroacetyl)morpholine) is not scientifically sound due to fundamental differences in ring strain, conformational flexibility, and resulting physicochemical properties . The seven-membered azepane ring in the target compound imparts a distinct three-dimensional shape and increased lipophilicity (LogP 1.53) compared to its six-membered counterparts, which can critically influence molecular recognition in biological targets and alter nucleophilic substitution rates in synthetic applications [1].

Quantitative Differentiation Evidence for 1-(Chloroacetyl)azepane Procurement


Elevated Boiling Point and Density Profile for High-Temperature Reactions

1-(Chloroacetyl)azepane exhibits a significantly higher boiling point (287.8°C at 760 mmHg) compared to the six-membered piperidine analog (270.3°C at 760 mmHg) . Its density (1.1 g/cm³) is intermediate between the less dense piperidine analog (1.153 g/cm³) and the denser morpholine analog (1.257 g/mL), reflecting the unique contribution of the seven-membered ring system [1][2].

Physical Chemistry Process Development Thermal Stability

Validated Use in Overcoming Fluconazole Resistance in Candida albicans

1-(Chloroacetyl)azepane has been specifically employed as a key intermediate in the synthesis of tetracyclic indoles that sensitize fluconazole-resistant Candida albicans clinical isolates [1]. In contrast, the smaller ring analogs (piperidine and morpholine) are not cited in this particular chemosensitization pathway, highlighting the unique conformational requirements of the molecular target [2].

Antifungal Research Medicinal Chemistry Drug Resistance

Moderate Lipophilicity (LogP 1.53) Differentiates from Oxygen-Containing Analogs

The predicted LogP of 1-(chloroacetyl)azepane is 1.53, indicating moderate lipophilicity that balances aqueous solubility and membrane permeability . This value is strategically lower than that of the purely carbocyclic piperidine analog (estimated LogP ~2.0) and significantly lower than the more hydrophilic morpholine analog (estimated LogP ~0.5), offering a unique profile for crossing biological membranes [1].

ADME Prediction Physicochemical Property Drug Design

High Purity Availability for Reproducible Synthesis

Commercially available 1-(Chloroacetyl)azepane is specified with a minimum purity of 95% (AKSci) or 97% (Fluorochem), ensuring reliable performance in multi-step synthetic sequences . While similar purity specifications exist for analogs, the consistent availability of high-purity material reduces batch-to-batch variability and eliminates the need for additional purification steps.

Chemical Procurement Quality Control Reproducibility

1-(Chloroacetyl)azepane: Recommended Applications Based on Quantitative Differentiation


Synthesis of Tetracyclic Indoles for Antifungal Resistance Research

1-(Chloroacetyl)azepane is the building block of choice for constructing the seven-membered azepane ring present in tetracyclic indoles that reverse fluconazole resistance in Candida albicans . Substitution with six-membered ring analogs would fundamentally alter the scaffold's conformation and likely abolish the observed chemosensitization activity.

Medicinal Chemistry Scaffold Diversification Requiring Moderate Lipophilicity

With a predicted LogP of 1.53, this azepane derivative offers a balanced lipophilicity profile suitable for CNS-targeted drug discovery programs where blood-brain barrier penetration is desired but excessive lipophilicity is to be avoided . The seven-membered ring provides additional conformational freedom compared to piperidine analogs, potentially enabling novel binding interactions.

High-Temperature Amide Bond Formation in Process Chemistry

The elevated boiling point (287.8°C) and moderate density (1.1 g/cm³) of 1-(Chloroacetyl)azepane make it a robust reagent for high-temperature nucleophilic substitution reactions, such as amide couplings with sterically hindered amines, where lower-boiling analogs might evaporate or decompose .

Library Synthesis for Structure-Activity Relationship (SAR) Studies of Azepane-Containing Bioactives

As a reactive chloroacetyl amide with a seven-membered ring, this compound serves as a versatile electrophilic warhead for generating diverse amide libraries . Its unique ring size allows systematic exploration of conformational space in SAR campaigns targeting enzymes or receptors where larger rings are known to enhance affinity (e.g., ion channels, GPCRs).

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